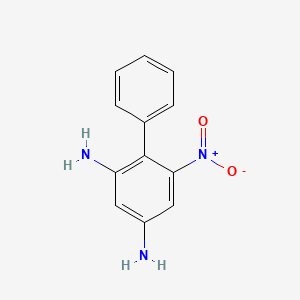
2,4-Diamino-6-nitrobiphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diamino-6-nitrobiphenyl is an organic compound with a biphenyl structure substituted with amino groups at the 2 and 4 positions and a nitro group at the 6 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diamino-6-nitrobiphenyl typically involves the nitration of biphenyl followed by the introduction of amino groups. One common method includes the nitration of biphenyl using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position. The resulting nitrobiphenyl is then subjected to reduction and amination reactions to introduce the amino groups at the 2 and 4 positions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Diamino-6-nitrobiphenyl undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, where the amino groups can be oxidized to nitroso or nitro groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents or other electrophiles.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Reduction: 2,4,6-Triaminobiphenyl.
Substitution: Various substituted biphenyl derivatives.
Oxidation: 2,4-Diamino-6-nitrosobiphenyl or 2,4-Diamino-6-dinitrobiphenyl.
Aplicaciones Científicas De Investigación
2,4-Diamino-6-nitrobiphenyl has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Materials Science: The compound can be used in the development of advanced materials, including polymers and dyes.
Biological Studies: It is used in biochemical studies to investigate the interactions of biphenyl derivatives with biological systems.
Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Propiedades
| 136861-01-3 | |
Fórmula molecular |
C12H11N3O2 |
Peso molecular |
229.23 g/mol |
Nombre IUPAC |
5-nitro-4-phenylbenzene-1,3-diamine |
InChI |
InChI=1S/C12H11N3O2/c13-9-6-10(14)12(11(7-9)15(16)17)8-4-2-1-3-5-8/h1-7H,13-14H2 |
Clave InChI |
YKBWNTIWQMGILB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C=C(C=C2[N+](=O)[O-])N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one](/img/structure/B14285796.png)

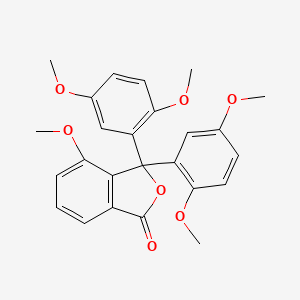
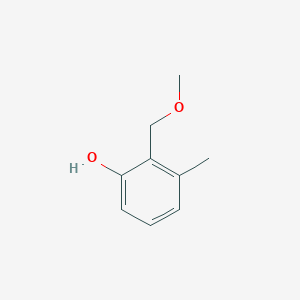
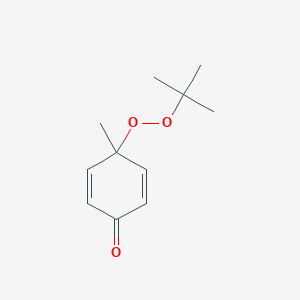
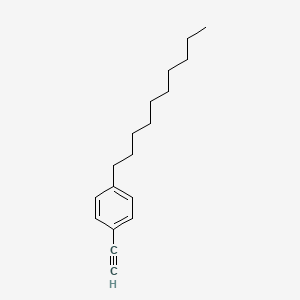
![Ethyl [(1,3-benzoxazol-2-yl)methyl]tert-butylphosphinate](/img/structure/B14285835.png)
![1-(4-Butylcyclohexyl)-4-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B14285837.png)


